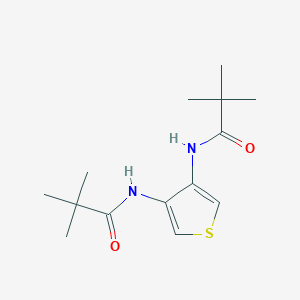
N,N'-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) is a chemical compound that belongs to the class of organic compounds known as amides. This compound features a thiene ring, which is a five-membered ring containing sulfur, and two dimethylpropanamide groups attached to the thiene ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) typically involves the reaction of thiene derivatives with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is refluxed for several hours, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) undergoes various chemical reactions, including:
Oxidation: The thiene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: The amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted amides.
Aplicaciones Científicas De Investigación
N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(Pyridine-2,6-diyl)bis(2,2-dimethylpropanamide)
- N,N’-(Cyclohexane-1,4-diyl)bis(2,2-dimethylpropanamide)
- N,N’-(Phenylene-1,4-diyl)bis(2,2-dimethylpropanamide)
Uniqueness
N,N’-(Thiene-3,4-diyl)bis(2,2-dimethylpropanamide) is unique due to the presence of the thiene ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiene ring can participate in various chemical reactions, making this compound versatile for different applications .
Propiedades
Número CAS |
90069-85-5 |
|---|---|
Fórmula molecular |
C14H22N2O2S |
Peso molecular |
282.40 g/mol |
Nombre IUPAC |
N-[4-(2,2-dimethylpropanoylamino)thiophen-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H22N2O2S/c1-13(2,3)11(17)15-9-7-19-8-10(9)16-12(18)14(4,5)6/h7-8H,1-6H3,(H,15,17)(H,16,18) |
Clave InChI |
LPWJDYLGMDIXKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=CSC=C1NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14393497.png)
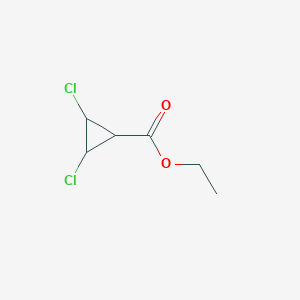
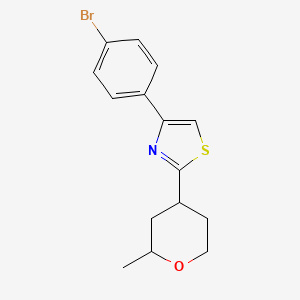
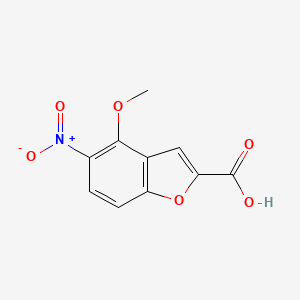
![4-[2-(2-Methoxyphenyl)ethyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B14393525.png)
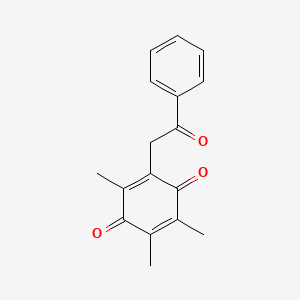
![N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14393532.png)

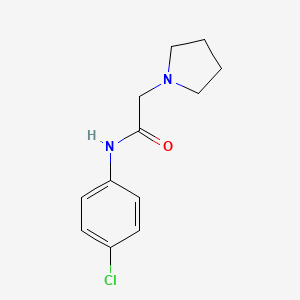
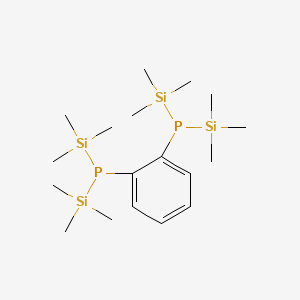
![2-{2-[(3,4-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14393557.png)
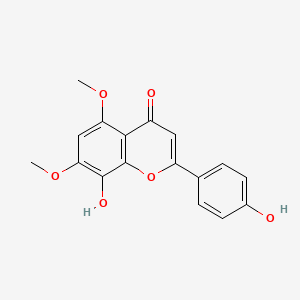
![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine](/img/structure/B14393578.png)
![3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14393580.png)
